molecular formula C42H66FeO2P2 B2589020 cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron CAS No. 360048-63-1

cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron

Cat. No. B2589020
M. Wt: 720.781
InChI Key: RPJGOLCBJAXTKA-RRKCIKGYSA-N
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Description

sold in collaboration with Solvias AG

Scientific Research Applications

  • Synthesis of Cyclopentadienone Derivatives : The reaction of dimethyl phosphite with certain cyclopentadienone derivatives, including those related to cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane, has been studied. This reaction is significant in forming specific esters of phosphonic acids, which are important in various chemical syntheses (Arbuzov, Fuzhenkova, Galyautdinov, & Shaikhullina, 1980).

  • Development of New Diphosphapentalene and Diphosphaazulene Systems : Research into the synthesis of new diphosphapentalenes and diphosphaazulenes, which might include compounds similar to the cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane, has been conducted. These compounds are essential in the study of phosphorus chemistry and its applications (Merk, Fath, Pritzkow, & Latscha, 1997).

  • Asymmetric Hydrogenations : Modified dioxolanes, similar to dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane, have been used as ligands in rhodium(I)-catalyzed asymmetric hydrogenations. This demonstrates their potential in catalyzing specific types of chemical reactions, particularly in the field of asymmetric synthesis (Morimoto, Chiba, & Achiwa, 1993).

  • High Yield Synthesis of Dimethyl α, ω-Dicarboxylates : The reaction involving 1-methoxy-1-cyclopentyl hydroperoxide and 1,3-butadiene in the presence of iron (II) sulfate is notable. This reaction leads to high yields of specific dicarboxylates, illustrating the importance of iron in catalyzing such reactions (Kida, Uehata, Takii, & Miyoshi, 1992).

  • Asymmetric Homogeneous Hydrogenation : Studies on the solvent complexes and dihydrides from rhodium diphosphine precursors, which can include compounds similar to dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane, have been conducted. These studies are crucial in understanding the mechanisms of asymmetric homogeneous hydrogenation (Brown, Chaloner, Kent, Murrer, Nicholson, Parker, & Sidebottom, 1981).

properties

CAS RN

360048-63-1

Product Name

cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron

Molecular Formula

C42H66FeO2P2

Molecular Weight

720.781

IUPAC Name

cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron

InChI

InChI=1S/C23H31O2P.C19H35P.Fe/c1-15-11-20(12-16(2)22(15)24-5)26(19-9-7-8-10-19)21-13-17(3)23(25-6)18(4)14-21;1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;/h11-14,19H,7-10H2,1-6H3;16-19H,2-15H2,1H3;/t;16-;/m.1./s1

InChI Key

RPJGOLCBJAXTKA-RRKCIKGYSA-N

SMILES

CC1=CC(=CC(=C1OC)C)P(C2CCCC2)C3=CC(=C(C(=C3)C)OC)C.CC(C1CCCC1)P(C2CCCCC2)C3CCCCC3.[Fe]

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron
Reactant of Route 2
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Reactant of Route 2
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron
Reactant of Route 3
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron
Reactant of Route 4
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron
Reactant of Route 5
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron
Reactant of Route 6
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron

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